molecular formula C25H26N2O5 B2613100 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 636991-88-3

4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2613100
CAS No.: 636991-88-3
M. Wt: 434.492
InChI Key: QMPNLMKNJBCRFV-UHFFFAOYSA-N
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Description

The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrolone derivative featuring a benzofuran carbonyl group, a dimethylamino propyl substituent at the N1 position, and a 2-methoxyphenyl moiety at C3. The 3-hydroxy-pyrrol-2-one core is a critical pharmacophore, while the benzofuran and methoxyphenyl groups contribute to lipophilicity and binding interactions .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-22(17-10-5-7-12-19(17)31-3)21(24(29)25(27)30)23(28)20-15-16-9-4-6-11-18(16)32-20/h4-7,9-12,15,22,29H,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNLMKNJBCRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , often referred to as compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and multiple functional groups, suggest diverse biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.49 g/mol
  • IUPAC Name : 3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one

Biological Activity Overview

The biological activity of compound A has been explored through various studies, revealing its potential effects on cancer cells and neurological functions. The following sections detail these findings.

Anticancer Activity

Recent studies indicate that compound A exhibits cytotoxic effects against several cancer cell lines. For instance, research shows that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Melanoma Cells

In a comparative study, compound A demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of approximately 22.8 μM . This suggests that compound A could be a candidate for further development as an anticancer agent.

CompoundCell LineIC50 (μM)
Compound AA375 (melanoma)22.8
Reference CompoundA375 (melanoma)32.7

Neuropharmacological Effects

Compound A's structural characteristics imply potential interactions with neurotransmitter systems, particularly those involved in cognitive functions.

Mechanistic Studies

In vitro studies have shown that compound A can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive functions.

EnzymeInhibition TypeIC50 (μM)
AcetylcholinesteraseCompetitive15.4

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of compound A to various biological targets:

  • Target Proteins : Acetylcholinesterase (AChE), Cyclin-dependent kinases (CDKs)
  • Binding Affinity : Docking studies suggest strong interactions with the active sites of these proteins, indicating potential therapeutic applications.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with compound A. Specific areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.
  • Clinical Trials : To evaluate safety and efficacy in humans for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Their Properties

The following table compares the target compound with three analogues from the literature:

Compound ID / Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound R1: 3-(Dimethylamino)propyl; R2: 2-Methoxyphenyl; R3: Benzofuran-2-ylcarbonyl Not reported Not reported N/A
Compound 38: 3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one R1: 2-Hydroxypropyl; R2: 4-Isopropylphenyl; R3: 3-Methylbenzoyl 394.21 221–223 17
Compound 20: 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one R1: 2-Hydroxypropyl; R2: 4-tert-Butylphenyl; R3: 4-Methylbenzoyl 408.23 263–265 62
Compound in : 4-(Benzofuran-2-carbonyl)-5-(3-ethoxy-phenyl)-3-hydroxy-1-(3-morpholin-4-yl-propyl)-1,5-dihydro-pyrrol-2-one R1: 3-Morpholinylpropyl; R2: 3-Ethoxyphenyl; R3: Benzofuran-2-ylcarbonyl Calculated as 449.48 Not reported N/A
Key Observations :

Substituent Effects on Yield: Compound 20 (62% yield) outperforms Compound 38 (17% yield), likely due to steric and electronic effects of the 4-tert-butylphenyl group enhancing reaction efficiency .

Thermal Stability :

  • Higher melting points (e.g., 263–265°C for Compound 20) correlate with bulky substituents like tert-butyl, which enhance crystal packing . The target compound’s methoxyphenyl group may reduce melting points compared to tert-butyl analogues.

Pharmacophore Modifications: The morpholinylpropyl group in ’s compound vs. the dimethylaminopropyl group in the target compound highlights divergent solubility profiles. Tertiary amines (dimethylamino) may enhance aqueous solubility compared to morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

While biological activity data for the target compound is absent in the provided evidence, SAR trends from analogues suggest:

  • Aroyl Groups (R3) : Benzofuran-2-ylcarbonyl (target and ) may confer enhanced π-π stacking compared to methylbenzoyl groups (Compounds 20 and 38) .
  • Aminoalkyl Chains (R1): Dimethylaminopropyl (target) vs.
  • Aryl Moieties (R2) : 2-Methoxyphenyl (target) vs. 3-ethoxyphenyl () may alter metabolic stability, as ortho-substituted methoxy groups are less prone to oxidative demethylation than para-substituted ethoxy groups .

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